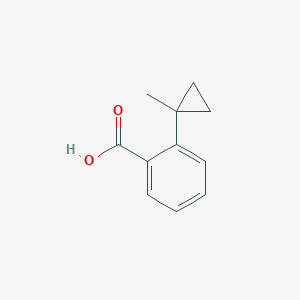![molecular formula C16H22ClN3O2 B2524416 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone CAS No. 2415573-99-6](/img/structure/B2524416.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as JNJ-40411813 and has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
JNJ-40411813 acts as a selective dopamine D2 receptor antagonist. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and behavior. By blocking the dopamine D2 receptor, JNJ-40411813 can modulate the activity of the dopaminergic system and potentially alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the prefrontal cortex, which is a brain region that is involved in cognitive function. It has also been found to decrease the release of glutamate in the striatum, which is a brain region that is involved in motor function. These effects suggest that JNJ-40411813 may have potential applications in the treatment of cognitive and motor disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of JNJ-40411813 is its high selectivity for the dopamine D2 receptor. This makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of JNJ-40411813 is its low solubility in water, which can make it difficult to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of JNJ-40411813. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is the development of more water-soluble analogs of JNJ-40411813 that can be more easily administered in lab experiments. Additionally, the potential therapeutic applications of JNJ-40411813 in the treatment of neurological disorders such as Parkinson's disease and schizophrenia should be further explored.
Métodos De Síntesis
The synthesis of JNJ-40411813 involves the reaction of 5-chloro-2-hydroxypyrimidine with 1-(piperidin-4-yloxy)cyclopentene-1-carboxylic acid ethyl ester in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain the final product. The yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
JNJ-40411813 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSFAGCAKINAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2524333.png)
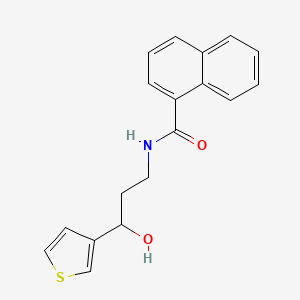
![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
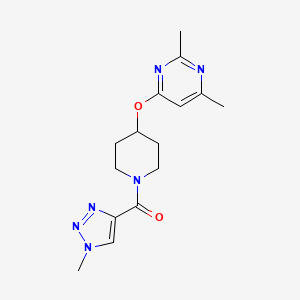
![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)
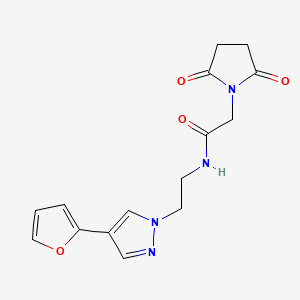
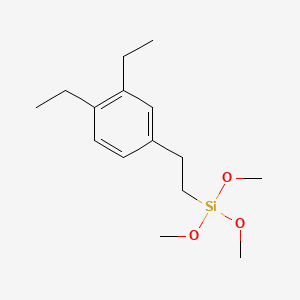
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
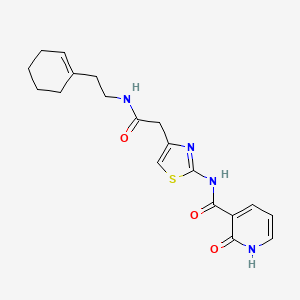
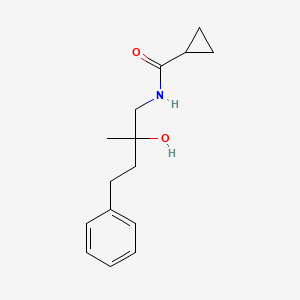
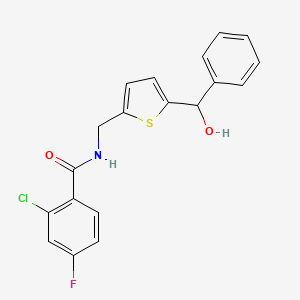
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
